molecular formula C17H15F2NO3 B2464594 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate CAS No. 1291859-12-5

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate

Cat. No.: B2464594
CAS No.: 1291859-12-5
M. Wt: 319.308
InChI Key: VEJBXNUHDPEOSW-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate is an organic compound that belongs to the class of benzylamines and benzoates. This compound is characterized by the presence of a 2,4-difluorobenzyl group attached to an amino group, which is further connected to an oxoethyl group and a 3-methylbenzoate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate typically involves the following steps:

    Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluorobenzonitrile using a reducing agent such as lithium aluminum hydride.

    Coupling with 2-Oxoethyl 3-Methylbenzoate: The 2,4-difluorobenzylamine is then reacted with 2-oxoethyl 3-methylbenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)amino)-2-oxoethyl 3-methylbenzoate
  • 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate
  • 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Uniqueness

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylbenzoate is unique due to the presence of both fluorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can result in distinct properties compared to similar compounds.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-3-2-4-12(7-11)17(22)23-10-16(21)20-9-13-5-6-14(18)8-15(13)19/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJBXNUHDPEOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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